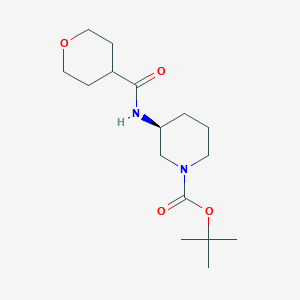

(S)-tert-Butyl 3-(oxane-4-carbonylamino)piperidine-1-carboxylate

Description

(S)-tert-Butyl 3-(oxane-4-carbonylamino)piperidine-1-carboxylate is a chiral piperidine derivative characterized by:

- An (S)-configured chiral center at position 2.

- An oxane-4-carbonylamino substituent (tetrahydropyran-4-carbonyl-linked amine) at position 3, contributing to hydrogen-bonding capacity and lipophilicity.

This compound is likely utilized in medicinal chemistry as a building block for drug candidates, leveraging its stereochemical specificity and modular functional groups for target interactions.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S)-3-(oxane-4-carbonylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-8-4-5-13(11-18)17-14(19)12-6-9-21-10-7-12/h12-13H,4-11H2,1-3H3,(H,17,19)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXKSKQKWJNTQE-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)C2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(oxane-4-carbonylamino)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route might involve the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Oxane Ring: The oxane ring can be introduced through a nucleophilic substitution reaction.

Coupling Reactions: The final compound can be obtained by coupling the piperidine and oxane rings through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(oxane-4-carbonylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.

Scientific Research Applications

Chemical Properties and Structure

(S)-tert-Butyl 3-(oxane-4-carbonylamino)piperidine-1-carboxylate is characterized by its unique structure, which includes a piperidine ring, a tert-butyl group, and an oxane moiety. Its molecular formula is , indicating the presence of nitrogen and oxygen functionalities that are crucial for its reactivity and biological activity .

Pharmaceutical Applications

-

Drug Development :

- The compound serves as a precursor in the synthesis of various pharmacologically active agents. Its structural features allow it to be modified into more complex molecules that exhibit desired biological activities.

- It has been explored for its potential as a beta-lactamase inhibitor, which is critical in combating antibiotic resistance .

- Enzyme Inhibition :

Synthesis and Reaction Studies

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and subsequent functionalization. The following table summarizes key synthetic pathways:

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| 1 | (Rac)-tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate + THF at -78°C | High | Reaction monitored by TLC |

| 2 | Addition of potassium tert-butoxide | Moderate | Requires inert atmosphere |

| 3 | Methyl 3-methoxy acrylate addition | High | Final product purification needed |

These steps highlight the importance of reaction conditions such as temperature and solvent choice, which significantly affect yield and purity .

Case Studies

Several studies have documented the applications of this compound in real-world scenarios:

- Beta-Lactamase Inhibitors :

- Synthesis of Anticancer Agents :

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(oxane-4-carbonylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

Key Structural Differences :

Functional Implications :

- The absence of the oxane-4-carbonyl group reduces hydrogen-bonding capacity, which may alter binding affinity in biological targets.

tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate (CAS: 914988-10-6)

Key Structural Differences :

Functional Implications :

- The keto group at position 4 may participate in tautomerism or hydrogen bonding, contrasting with the oxane group’s ether linkage.

tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate (CAS: 117565-57-8)

Key Structural Differences :

Functional Implications :

- The ethyl group adds lipophilicity but lacks the hydrogen-bonding capability of the oxane-4-carbonylamino group.

- The keto group’s presence may influence ring conformation and metabolic pathways.

tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 873924-08-4)

Key Structural Differences :

Functional Implications :

- The keto group replaces the oxane-4-carbonylamino group, altering electronic properties.

Structural and Functional Trends

Biological Activity

(S)-tert-Butyl 3-(oxane-4-carbonylamino)piperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 312.41 g/mol. The compound features a piperidine ring, a carbonyl group, and a tert-butyl ester, which contribute to its potential pharmacological properties.

Potential Biological Activities

While specific mechanisms of action for this compound are not well-documented, the compound is believed to act as an intermediate in the synthesis of other bioactive molecules. Its structural characteristics suggest possible interactions with various biological macromolecules, which could lead to diverse biological effects.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential to inhibit enzymes involved in metabolic pathways. |

| Anticancer Properties | May serve as a precursor for compounds with anticancer activity. |

| Neuroprotective Effects | Structural features suggest possible neuroprotective mechanisms, though not yet confirmed. |

Synthesis Methods

Several synthetic routes can be employed to produce this compound. These methods often involve the use of protecting groups and coupling reactions to build the piperidine framework while introducing the oxane and carbonyl functionalities.

Table 2: Common Synthesis Routes

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| N-Boc Protection | tert-Butoxycarbonyl chloride | Varies |

| Coupling Reaction | Oxane derivatives | Varies |

| Deprotection | Acidic conditions | Varies |

Case Studies and Research Findings

Research on similar compounds indicates that modifications in the piperidine structure can significantly influence biological activity. For instance, derivatives of piperidine have been shown to exhibit varied activities such as anti-inflammatory, analgesic, and neuroprotective effects .

In one study focusing on piperidine derivatives, compounds with carbonyl groups demonstrated enhanced enzyme inhibition compared to their non-carbonyl counterparts. This suggests that this compound may also exhibit similar enhanced activities due to its unique structure .

Case Study Example

A related compound, GSK690693, which is synthesized from similar piperidine derivatives, has been identified as an inhibitor of protein kinase B/AKT, showing significant effects on cell growth and apoptosis in leukemia cell lines . This highlights the potential for this compound to serve as a precursor for developing therapeutic agents targeting cancer.

Q & A

Q. What are the recommended synthesis methods for (S)-tert-Butyl 3-(oxane-4-carbonylamino)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, including:

- Protection/Deprotection : Use tert-butyl carbamate to protect the piperidine nitrogen, followed by coupling with oxane-4-carboxylic acid derivatives.

- Coupling Conditions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) or using coupling agents like HATU in anhydrous solvents (e.g., DMF) .

- Chiral Resolution : Employ chiral HPLC or enzymatic resolution to isolate the (S)-enantiomer, as stereochemistry is critical for biological activity .

Q. What safety protocols are essential for handling this compound?

- PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Store in a dry, ventilated area at 2–8°C, away from oxidizing agents. Ensure containers are tightly sealed to prevent moisture absorption .

- Waste Disposal : Segregate waste and use licensed chemical disposal services to comply with environmental regulations .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirm structural integrity and stereochemistry via H and C NMR, focusing on tert-butyl (δ ~1.4 ppm) and piperidine/oxane signals .

- HPLC/MS : Assess purity (>95%) and molecular weight using reverse-phase HPLC and high-resolution mass spectrometry .

- Chiral Analysis : Use chiral columns or polarimetry to verify enantiomeric excess .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Solvent Optimization : Use aprotic solvents (e.g., THF, DCM) to enhance coupling efficiency. For moisture-sensitive steps, employ molecular sieves .

- Catalyst Screening : Test palladium or organocatalysts for asymmetric synthesis steps to improve enantioselectivity .

- Temperature Control : Conduct reactions under ice-cooled (0–5°C) or reflux conditions, depending on intermediate stability .

Q. How should researchers resolve contradictions in spectroscopic data?

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) or reference spectra of analogous compounds .

- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals and analyzing diffraction patterns .

- Isotopic Labeling : Use N or C labeling to clarify complex splitting patterns in NMR spectra .

Q. What are the implications of stereochemistry on biological activity?

- Receptor Binding : The (S)-enantiomer may exhibit higher affinity for target receptors (e.g., kinases) due to spatial compatibility with binding pockets .

- Metabolic Stability : Chiral centers influence susceptibility to enzymatic degradation. Test both enantiomers in vitro using liver microsomes .

- Structure-Activity Relationships (SAR) : Modify the oxane or piperidine moieties and compare activity via IC50 assays .

Q. How can structural modifications enhance solubility or bioavailability?

- Salt Formation : Prepare hydrochloride or mesylate salts to improve aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability, followed by enzymatic cleavage in vivo .

- LogP Optimization : Adjust lipophilicity by substituting the oxane ring with polar groups (e.g., hydroxyl, amine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.